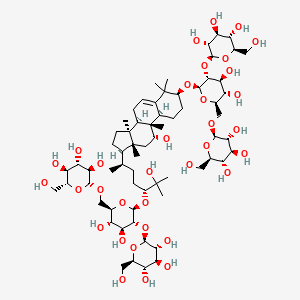

mogroside VI

Description

Properties

CAS No. |

89590-98-7 |

|---|---|

Molecular Formula |

C66H112O34 |

Molecular Weight |

1449.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27+,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1 |

InChI Key |

LTDANPHZAHSOBN-IPIJHGFVSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

mogroside VI chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside VI is a principal bioactive triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Renowned for its intense sweetness without contributing calories, this compound and related compounds, collectively known as mogrosides, have garnered significant interest in the food and beverage industry as natural sweeteners.[1] Beyond its sweetening properties, emerging research has illuminated a spectrum of pharmacological activities, positioning this compound as a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a cucurbitane-type triterpenoid glycoside. Its structure consists of a mogrol aglycone backbone to which six glucose units are attached. The specific arrangement and linkage of these sugar moieties contribute to its characteristic properties.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 89590-98-7 | |

| Molecular Formula | C₆₆H₁₁₂O₃₄ | [2] |

| Molecular Weight | 1449.58 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Water: ≥ 50 mg/mL (34.49 mM) DMSO: Soluble Methanol: Soluble Ethanol: Soluble | [3][4] |

| Storage and Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month.[3] Stock solutions in water should be used within a day.[3] | [3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, antidiabetic, and anticancer effects.[3] While research is ongoing, several signaling pathways have been implicated in the pharmacological actions of closely related mogrosides, offering insights into the potential mechanisms of this compound.

Antioxidant and Anti-inflammatory Effects: TLR4-MyD88 and AKT/AMPK-Nrf2 Signaling Pathways

Studies on mogroside V, a structurally similar compound, have demonstrated its ability to mitigate inflammation by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88) signaling pathway.[5] This pathway is a key component of the innate immune system and its activation can lead to the production of pro-inflammatory cytokines.

Concurrently, mogrosides have been shown to activate the protein kinase B (AKT)/AMP-activated protein kinase (AMPK)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

The following diagram illustrates the proposed signaling cascade:

Anticancer Potential

Mogroside extracts have demonstrated antiproliferative effects against various cancer cell lines.[6] The underlying mechanisms are thought to involve the induction of apoptosis and cell cycle arrest. Further research is needed to elucidate the specific molecular targets of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Purification of this compound from Siraitia grosvenorii

This protocol is adapted from established methods for the extraction and purification of mogrosides.[2][7]

Workflow Diagram:

Methodology:

-

Extraction:

-

Dry the fresh fruit of Siraitia grosvenorii at 60°C for 12 hours in a vacuum oven.

-

Grind the dried fruit into a fine powder.

-

Perform flash extraction using water at a solid-to-liquid ratio of 1:25 (w/v) at 60°C for 10 minutes.

-

Filter the mixture to obtain the crude extract.

-

-

Purification:

-

Load the crude extract onto a macroporous resin column (e.g., D101).

-

Wash the column with deionized water to remove impurities.

-

Elute the mogrosides using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).

-

Collect the fractions and monitor the presence of this compound using High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and concentrate under reduced pressure.

-

In Vitro Antioxidant Activity Assays

The following protocols are based on methods used to assess the antioxidant capacity of mogroside extracts.[4]

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid can be used as a positive control.

-

Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of the this compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Trolox can be used as a positive control.

-

Calculate the scavenging activity as described for the DPPH assay.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing cell viability and can be adapted for testing the anticancer effects of this compound.[6]

-

Seed cancer cells (e.g., T24, PC-3, MDA-MB231, A549, HepG2) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent and diluted in culture medium) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability using the formula: Cell Viability (%) = (A_treated / A_control) * 100 where A_treated is the absorbance of the cells treated with this compound, and A_control is the absorbance of the untreated cells.

PGC-1α Promoter Activity Assay (Luciferase Reporter Assay)

This is a general protocol for a luciferase reporter assay to assess the activation of a specific promoter, in this case, the PGC-1α promoter.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing the PGC-1α promoter and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity of the cell lysate using a luminometer according to the manufacturer's instructions.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity.

-

Compare the relative luciferase activity of the treated cells to the untreated control to determine the effect of this compound on PGC-1α promoter activity.

-

Conclusion

This compound is a multifaceted natural compound with significant potential beyond its role as a high-intensity sweetener. Its demonstrated antioxidant, anti-inflammatory, and potential anticancer properties, mediated through various signaling pathways, make it a compelling candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the diverse biological activities of this compound and unravel its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Mogroside VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside VI, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a compound of significant interest due to its potential as a natural, non-caloric sweetener and its various reported biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the initial discovery by Takemoto et al. in 1983 and outlines a composite methodology for its extraction from monk fruit, purification through chromatographic techniques, and characterization using spectroscopic methods. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, food science, and drug development.

Introduction

The fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has a long history of use in traditional Chinese medicine. Its intense sweetness is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides. Among these, mogroside V is the most abundant. However, other mogrosides, including this compound, are also present and contribute to the overall properties of the fruit's extract. This compound, distinguished by the number and arrangement of its glucose units, has been a subject of research for its sweetness profile and potential therapeutic applications. This guide will delve into the technical aspects of its discovery and isolation.

Discovery

The initial isolation and identification of this compound, along with mogrosides IV and V, were first reported by Takemoto et al. in 1983.[1][2] Their work laid the foundation for subsequent research into the various mogrosides present in monk fruit. These compounds were identified as tetracyclic triterpene glycosides.[1]

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex enzymatic process. The metabolic pathway involves the synthesis of the aglycone, mogrol, from squalene. This is followed by a series of glycosylation steps catalyzed by UDP-glucosyltransferases, which add glucose moieties to the mogrol backbone. This process leads to the formation of various mogrosides, including the more highly glycosylated forms like mogroside V and this compound.[3]

Experimental Protocols

The following sections detail a comprehensive, multi-step protocol for the isolation and purification of this compound from Siraitia grosvenorii fruit, based on established methodologies for mogroside extraction and separation.

Extraction of Crude Mogrosides

This protocol describes the initial extraction of a crude mogroside mixture from dried monk fruit.

Materials:

-

Dried Siraitia grosvenorii fruit

-

Deionized water or 70% aqueous ethanol

-

Blender or grinder

-

Reflux apparatus or large-volume beaker for hot water extraction

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried monk fruit into a coarse powder.

-

Extraction:

-

Hot Water Extraction: Mix the powdered fruit with deionized water in a 1:10 to 1:20 (w/v) ratio. Heat the mixture to 80-100°C and maintain for 2-4 hours with constant stirring. Repeat the extraction process 2-3 times to maximize the yield.

-

Ethanol Extraction: Macerate the powdered fruit in 70% aqueous ethanol at room temperature for 24 hours, or perform reflux extraction for 2-4 hours. Repeat the extraction 2-3 times.

-

-

Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation at 4000 rpm for 15 minutes.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude mogroside syrup.

Purification of this compound

This section outlines the chromatographic procedures for the separation and purification of this compound from the crude extract.

4.2.1. Macroporous Resin Chromatography (Initial Cleanup)

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101, AB-8)

-

Chromatography column

-

Deionized water

-

Aqueous ethanol solutions (e.g., 20%, 50%, 70%)

Procedure:

-

Column Packing and Equilibration: Pack the chromatography column with the macroporous resin and equilibrate it by washing with deionized water.

-

Sample Loading: Dissolve the crude mogroside extract in deionized water and load it onto the column.

-

Washing: Wash the column with deionized water to remove sugars and other polar impurities.

-

Elution: Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 50%, 70%). Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the mogroside-rich fractions.

-

Concentration: Combine the fractions containing mogrosides and concentrate them using a rotary evaporator.

4.2.2. Silica Gel Chromatography (Fractionation)

Materials:

-

Concentrated mogroside fraction from macroporous resin chromatography

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Solvent system (e.g., chloroform-methanol-water or ethyl acetate-ethanol-water mixtures)

Procedure:

-

Column Packing and Equilibration: Pack the silica gel column using a slurry method with the initial mobile phase.

-

Sample Loading: Adsorb the concentrated mogroside fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor by TLC or HPLC.

-

Fraction Pooling: Combine the fractions that show the presence of this compound.

4.2.3. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile and water

-

Fraction collector

Procedure:

-

System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 20-30% acetonitrile in water).

-

Sample Injection: Dissolve the partially purified this compound fraction in the mobile phase and inject it into the HPLC system.

-

Elution: Run a gradient elution by gradually increasing the concentration of acetonitrile.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound, as determined by a UV detector (typically at 203-210 nm).

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a white powder.

Data Presentation

Quantitative Data on Mogroside Extraction and Purification

The yield and purity of mogrosides can vary significantly depending on the extraction and purification methods employed. The following table summarizes typical quantitative data found in the literature for general mogroside isolation. Specific yield and purity for this compound are often not reported separately from total mogrosides.

| Parameter | Method | Value | Reference |

| Total Mogroside Yield | Hot Water Extraction | ~5.6% | [4] |

| 70% Ethanol Extraction | ~0.5% | [4] | |

| Microwave-Assisted (Water) | ~0.73% | [4] | |

| Purity after Macroporous Resin | D101 Resin | >94% (total mogrosides) | [4] |

| Purity after Preparative HPLC | C18 Column | >98% | Inferred from similar compound purifications |

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: 1H and 13C NMR Spectral Data for this compound (in CD3OD)

| Position | 13C (δ ppm) | 1H (δ ppm, J in Hz) |

| Aglycone (Mogrol) | ||

| 1 | 39.9 | 1.05, 1.75 |

| 2 | 27.5 | 1.90, 2.10 |

| 3 | 89.1 | 3.30 |

| ... | ... | ... |

| 24 | 78.1 | 3.80 |

| Glucose Moieties | ||

| Glc I-1 | 104.1 | 4.78 (d, 7.8) |

| Glc II-1 | 104.8 | 4.43 (d, 7.7) |

| ... | ... | ... |

| Glc VI-1 | 106.4 | 4.28 (d, 7.8) |

(Note: This is a representative table. The full spectral data is extensive and can be found in specialized publications. The data presented here is for illustrative purposes based on published information on this compound isomers.)[1][2]

Mass Spectrometry:

-

Molecular Formula: C66H112O34

-

Molecular Weight: 1449.58 g/mol

-

Expected Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation pattern of this compound is expected to show sequential losses of glucose units (162 Da) from the parent ion.

Conclusion

The discovery and isolation of this compound have been pivotal in understanding the complex chemical composition of monk fruit. The methodologies outlined in this guide, from initial extraction to final purification by preparative HPLC, provide a robust framework for obtaining this compound for research and development purposes. The detailed spectroscopic data serves as a crucial reference for its identification and characterization. Further research into optimizing the isolation of this compound and exploring its full range of biological activities is warranted and will be beneficial for the food and pharmaceutical industries.

References

An In-Depth Technical Guide to the Mogroside VI Biosynthesis Pathway in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of mogroside VI, a high-intensity natural sweetener produced in the fruit of Siraitia grosvenorii (monk fruit). The document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in the synthesis of this valuable triterpenoid glycoside. Quantitative data, detailed experimental protocols, and pathway visualizations are included to support research and development efforts in the fields of metabolic engineering, natural product synthesis, and drug discovery.

Introduction to Mogroside Biosynthesis

Mogrosides are a group of cucurbitane-type triterpenoid glycosides responsible for the intense sweet taste of monk fruit.[1][2] Mogroside V is one of the most abundant and well-characterized mogrosides, with a sweetness intensity approximately 250 times that of sucrose.[3][4] The biosynthesis of mogrosides is a complex process involving five key enzyme families: squalene epoxidases (SQE), triterpenoid synthases (specifically cucurbitadienol synthase, CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[3][5][6]

The pathway can be broadly divided into two main stages: the formation of the aglycone mogrol and the subsequent glycosylation steps that lead to the various mogrosides, including the highly glycosylated this compound.[5] The initial stages of mogrol synthesis are highly active in the early development of the fruit, creating a pool of mogrol and early mogrosides that are further glycosylated as the fruit matures.[7]

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the cyclization of 2,3;22,23-diepoxysqualene and proceeds through a series of oxidation and glycosylation reactions. The pathway is outlined below, with key enzymes and intermediates detailed.

Formation of the Mogrol Aglycone

The synthesis of the triterpenoid backbone of mogrosides begins with the cyclization of a squalene derivative and subsequent hydroxylations.

References

- 1. Development of colorimetric HTS assay of cytochrome p450 for ortho-specific hydroxylation, and engineering of CYP102D1 with enhanced catalytic activity and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogroside VI: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, occurrence, and biosynthesis of mogroside VI, a sweet-tasting triterpenoid glycoside of significant interest for its potential applications in the food and pharmaceutical industries. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biochemical pathways to serve as a valuable resource for professionals in research and development.

Natural Sources and Occurrence

This compound is a cucurbitane-type triterpenoid glycoside found exclusively in the fruit of Siraitia grosvenorii, a perennial vine native to Southern China.[1] This plant, also known as monk fruit or Luo Han Guo, has been used for centuries in traditional Chinese medicine. The primary sweetening components of monk fruit are a group of compounds called mogrosides, with mogroside V being the most abundant.[1]

This compound is considered a minor mogroside, and its concentration in the fruit is significantly lower than that of mogroside V.[2] The levels of individual mogrosides, including this compound, are influenced by factors such as the fruit's maturity, the specific cultivar, and post-harvest processing methods.[2][3]

The distribution of mogrosides is primarily localized to the fruit of the plant, with no significant presence in the roots, stems, or leaves.[4] Within the fruit, the concentration of mogrosides changes dynamically during development. In the early stages, less glycosylated and non-sweet or bitter mogrosides like mogroside IIE are predominant.[5] As the fruit matures, a series of glycosylation steps lead to the formation of the sweeter, more highly glycosylated mogrosides, including mogroside V and this compound.[2][5]

One study noted that post-ripening storage of the fruit can lead to an increase in the content of mogroside V and this compound.[2] This suggests that enzymatic processes continue to modify the mogroside profile even after harvesting. The variability in this compound content across different samples highlights the importance of standardized cultivation and post-harvest practices for targeted production.

Quantitative Data

The quantification of this compound is often performed in the context of analyzing the overall mogroside profile of Siraitia grosvenorii extracts. Due to its relatively low abundance, specific quantitative data for this compound is not as widely reported as for the major component, mogroside V. The following table summarizes the typical content of total mogrosides and mogroside V to provide a comparative context for the occurrence of this compound.

| Analyte | Source Material | Concentration Range (% of Dry Weight) | Reference |

| Total Mogrosides | Dried Siraitia grosvenorii Fruit | ~3.8% | [1] |

| Mogroside V | Dried Siraitia grosvenorii Fruit | 0.8% - 1.3% | [1] |

It is important to note that one study analyzing various batches of monk fruit failed to detect this compound in any of their samples, underscoring its potential for high variability or presence below the limit of detection in some instances.

Biosynthesis of this compound

This compound is synthesized in Siraitia grosvenorii through the isoprenoid pathway, starting from the precursor squalene. A series of enzymatic reactions, including epoxidation, cyclization, hydroxylation, and glycosylation, lead to the formation of the various mogrosides. This compound is a downstream product of this pathway, formed through the sequential addition of glucose moieties to the mogrol aglycone.

The biosynthesis of the sweet mogrosides is a temporally regulated process that occurs as the fruit matures.[4] The initial bitter-tasting mogrosides, such as mogroside IIE, are converted to the sweeter, more highly glycosylated forms, including mogroside V and VI, through the action of specific UDP-glucosyltransferases (UGTs).[2]

Biosynthesis pathway of major mogrosides in Siraitia grosvenorii.

Experimental Protocols

The following sections outline a general methodology for the extraction, isolation, and quantification of this compound from Siraitia grosvenorii fruit, based on established protocols for mogroside analysis.

Extraction

Objective: To extract mogrosides from the dried fruit matrix.

Methodology:

-

Sample Preparation: Dried Siraitia grosvenorii fruits are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered fruit is typically extracted with hot water or an aqueous ethanol solution (e.g., 70-80% ethanol).[6] Hot water extraction is a common method due to its efficiency and the use of a benign solvent.

-

Extraction Procedure: The fruit powder is mixed with the solvent at a specified solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v) and heated (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) with continuous stirring. This process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude mogroside extract.

General workflow for the extraction of mogrosides.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Macroporous Resin Chromatography: The crude extract is passed through a column packed with a macroporous adsorbent resin (e.g., AB-8 or D101 type).[7] The mogrosides adsorb to the resin while more polar impurities like sugars are washed away with water.

-

Elution: The adsorbed mogrosides are then eluted from the column using a stepwise gradient of aqueous ethanol. Fractions are collected and analyzed for their mogroside composition. This compound will elute in fractions with a specific ethanol concentration, typically after the less glycosylated mogrosides.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, fractions enriched with this compound are further purified using preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

Quantification

Objective: To accurately determine the concentration of this compound in an extract.

Methodology:

-

Analytical Method: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[3][8]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water (often containing a small amount of formic acid or ammonium formate for better ionization) and acetonitrile or methanol.

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

-

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally occurring sweet compound found in the fruit of Siraitia grosvenorii. While it is present in lower concentrations compared to mogroside V, its contribution to the overall sweetness profile and its potential biological activities make it a compound of interest for further research and development. The methodologies outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, enabling a more detailed investigation of its properties and potential applications. Further studies focusing on the targeted quantification of this compound across a wider range of cultivars and developmental stages are warranted to fully understand its natural variability and to optimize its production.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. maxapress.com [maxapress.com]

- 7. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]

- 8. ABC Herbalgram Website [herbalgram.org]

Mogroside VI: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mogroside VI, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document consolidates key chemical data, experimental protocols, and known biological activities, with a focus on its antioxidant and anti-inflammatory properties and associated signaling pathways.

Core Chemical and Physical Data

This compound and its isomers are significant components of monk fruit extract, contributing to its characteristic sweetness. It is imperative for research and drug development professionals to distinguish between these closely related compounds. The following table summarizes their key identifiers and properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 189307-15-1 | C₆₆H₁₁₂O₃₄ | 1449.58 |

| This compound | 89590-98-7 | C₆₆H₁₁₂O₃₄ | 1449.58 |

| This compound A | 2146088-13-1 | C₆₆H₁₁₂O₃₄ | 1449.58 |

| This compound B | 2149606-17-5 | C₆₆H₁₁₂O₃₄ | 1449.59 |

Experimental Protocols

Accurate isolation, purification, and analysis of this compound are crucial for research and development. Below are detailed methodologies for key experimental procedures.

Isolation and Purification of this compound

A common method for the purification of mogrosides from a primary extract of Siraitia grosvenorii involves multi-column chromatography.

Protocol:

-

Primary Extract Preparation: A solution of the primary extract of Siraitia grosvenorii is prepared.

-

Adsorption Chromatography: The extract solution is passed through a multi-column system packed with a porous adsorbent resin. This allows for the separation of mogrosides from other impurities based on their affinity to the resin.

-

Elution: Fractions containing this compound are eluted from the column.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the collected fractions are subjected to preparative HPLC.

-

Column: ODS (Octadecylsilane) column (e.g., 20 mm x 250 mm).

-

Mobile Phase: 30% aqueous methanol.

-

Flow Rate: 8 mL/min.

-

Detection: UV at 210 nm.

-

-

Final Product: The fraction corresponding to this compound is collected and dried to yield a high-purity powder.

Analytical Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a sensitive and selective method for the quantification of this compound.

Protocol:

-

Sample Preparation:

-

A dried sample of monk fruit is homogenized.

-

Extraction is performed using ultrasound-assisted solid-liquid extraction with a methanol/water (80/20, v/v) solution.

-

The resulting extract is filtered prior to injection.

-

-

HPLC-ESI-MS/MS Analysis:

-

HPLC System: Agilent 1260 Series or equivalent.

-

Column: Agilent Poroshell 120 SB C18.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.25 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in tandem with a mass spectrometer (MS/MS).

-

-

Quantification: A calibration curve is generated using a mixed standard solution of the eight primary mogrosides at varying concentrations to allow for accurate quantification.

Biological Activities and Signaling Pathways

Mogrosides, including this compound, have been investigated for a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent. These effects are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory Activity

Mogrosides have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.

Studies on Mogroside V have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2] Mogroside V inhibits the activation of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[2] This leads to the suppression of mitogen-activated protein kinases (MAPKs) and the IκB kinase (IKK) complex.[2] The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB (p65) sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent expression of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS.[2][3]

Antioxidant Activity

Mogrosides exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.[4] The Nrf2 signaling pathway is a key mechanism through which cells respond to oxidative stress, and it is a target for the antioxidant effects of some natural compounds.

Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular antioxidant capacity.[5][6] Mogroside V has been shown to activate the Nrf2 pathway, contributing to its protective effects against oxidative stress.[7]

Regulation of Metabolic Pathways

Mogrosides have also been investigated for their role in regulating metabolic pathways, particularly those related to glucose and lipid metabolism. The activation of AMP-activated protein kinase (AMPK) is a key mechanism in these effects.

Mogroside IIIE has been shown to activate the AMPK/SIRT1 signaling pathway.[8] AMPK is a central regulator of cellular energy homeostasis. Its activation, often in response to low cellular energy levels, triggers a cascade of events aimed at restoring energy balance. One of its downstream targets is Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in metabolic regulation. The activation of the AMPK/SIRT1 pathway by Mogroside IIIE has been linked to improved glucose and lipid metabolism, suggesting its potential therapeutic application in metabolic disorders.[8]

Conclusion

This compound and its related compounds are promising natural products with significant potential in the food and pharmaceutical industries. Their potent sweetness, coupled with their beneficial biological activities, makes them attractive targets for further research and development. This guide provides a foundational understanding of the key technical aspects of this compound, from its chemical identity and analysis to its molecular mechanisms of action. Further investigation into the specific activities of this compound and its isomers is warranted to fully elucidate their therapeutic potential.

References

- 1. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. dovepress.com [dovepress.com]

- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside VI: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside VI, a prominent cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is of significant interest due to its intense sweetness and potential therapeutic applications. As a non-caloric sweetener, it presents a valuable alternative to traditional sugars. Beyond its sweetness, emerging research suggests various pharmacological activities, including antioxidant and antidiabetic effects.[1] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective formulation, development, and application in both the food and pharmaceutical industries. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Solubility of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This section details the known solubility of this compound in various solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited. The following table summarizes the available information. For comparative purposes, data for the structurally similar and more extensively studied Mogroside V is also included.

| Compound | Solvent | Solubility | Conditions |

| This compound | Water | ≥ 50 mg/mL | Not specified |

| This compound | Water | 25 mg/mL | Requires sonication and warming |

| This compound | DMSO | 50 mg/mL | Requires sonication |

| This compound A | DMSO | 15 mg/mL | Requires sonication and warming |

| Mogroside V | DMSO | ~1 mg/mL | Not specified |

| Mogroside V | Dimethylformamide | ~1 mg/mL | Not specified |

| Mogroside V | PBS (pH 7.2) | ~10 mg/mL | Not specified |

Data for Mogroside V is provided for reference and is clearly distinguished.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (solid powder)

-

Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method. A C18 column is often suitable for mogroside analysis.[3][4]

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

Workflow for Shake-Flask Solubility Assay:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Mogroside VI

Abstract

This compound, a principal cucurbitane-type triterpenoid glycoside from the fruit of Siraitia grosvenorii, has garnered considerable interest for its potent pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Antioxidant Properties of Mogrosides

Mogrosides, including this compound, have demonstrated notable antioxidant activities by scavenging free radicals and modulating endogenous antioxidant enzyme systems.[1][2][3] While much of the research has been conducted on mogroside extracts or other specific mogrosides like mogroside V, the collective evidence suggests a strong antioxidant potential for this class of compounds.

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activities of mogroside extracts, which contain this compound.

| Assay | Test Substance | IC50 / Activity | Positive Control | Source |

| DPPH Radical Scavenging | Mogroside Extract (MGE) | 1118.1 µg/mL | Ascorbic Acid (9.6 µg/mL) | [4] |

| ABTS Radical Scavenging | Mogroside Extract (MGE) | 1473.2 µg/mL | Trolox (47.9 µg/mL) | [4] |

| Peroxyl Radical Scavenging (ORAC) | Mogroside Extract (MGE) | 851.8 µmol TE/g | - | [4] |

| Hydroxyl Radical (*OH) Scavenging | Mogroside V | EC50 = 48.44 µg/mL | - | [2] |

| Superoxide Anion (O2-) Scavenging | 11-oxo-mogroside V | EC50 = 4.79 µg/mL | - | [2] |

| Hydrogen Peroxide (H2O2) Scavenging | 11-oxo-mogroside V | EC50 = 16.52 µg/mL | - | [2] |

Experimental Protocols for Antioxidant Assays

This assay assesses the ability of an antioxidant to donate hydrogen to the stable DPPH radical.

-

Reagents: DPPH solution in methanol, test sample (Mogroside extract), methanol.

-

Procedure:

-

A solution of the test sample is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (typically around 517 nm).

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[4]

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution, potassium persulfate, phosphate buffer (pH 7.4), test sample.

-

Procedure:

-

The ABTS•+ radical is generated by reacting ABTS with potassium persulfate in the dark.[4]

-

The ABTS•+ solution is diluted with phosphate buffer to a specific absorbance at 734 nm.

-

The test sample is added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a short incubation period.

-

The percentage of scavenging is calculated similarly to the DPPH assay.[4]

-

This assay measures the intracellular ROS levels in cells under oxidative stress.

-

Cell Line: Mouse skin fibroblasts (MSFs) or other relevant cell lines.[5]

-

Reagents: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), inducer of oxidative stress (e.g., H2O2 or palmitic acid), test compound (Mogroside V).[5][6]

-

Procedure:

-

Cells are seeded in plates and pre-treated with the test compound for a specified duration.

-

Oxidative stress is induced by adding H2O2 or another inducing agent.

-

Cells are then incubated with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.[5]

-

Anti-inflammatory Properties of Mogrosides

Mogrosides have been shown to possess significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of mogroside V, a closely related compound to this compound.

| Biomarker | Model System | Treatment | Effect | Source |

| TNF-α, IL-1β, IL-2, IL-6, NO | LPS-treated RAW 264.7 cells | Mogroside V | Significant inhibition | [7] |

| p-P65/P65, COX-2, iNOS | LPS-treated RAW 264.7 cells | Mogroside V | Significant inhibition | [7] |

| TNF-α, IL-1β, IL-6 | LPS-treated BV-2 microglia | Mogroside V (6.25, 12.5, 25 µM) | Significant inhibition | [8] |

| COX-2, iNOS | LPS-treated BV-2 microglia | Mogroside V (6.25, 12.5, 25 µM) | Significant inhibition | [8] |

| TNF-α, IL-5, IgE | OVA-induced asthmatic mice | Mogroside V | Significant reduction | [9] |

Experimental Protocols for Anti-inflammatory Assays

This protocol is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.

-

Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or BV-2 microglial cells.[7][8]

-

Reagents: LPS, test compound (Mogroside V), cell culture medium, ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Procedure:

-

Cells are pre-treated with various concentrations of the test compound.

-

Inflammation is induced by stimulating the cells with LPS.

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of cytokines in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.

-

This technique is used to determine the expression levels of key proteins involved in inflammation.

-

Model: LPS-stimulated RAW 264.7 macrophages or BV-2 microglial cells.[7][8]

-

Reagents: LPS, test compound (Mogroside V), lysis buffer, primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-P65), secondary antibodies.

-

Procedure:

-

Cells are treated as described for the cytokine measurement assay.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using a chemiluminescence detection system.

-

Signaling Pathways

The antioxidant and anti-inflammatory effects of mogrosides are mediated through the modulation of several key signaling pathways.

Nrf2 Signaling Pathway (Antioxidant)

Mogrosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[10][11]

Caption: Nrf2 antioxidant signaling pathway activated by this compound.

NF-κB Signaling Pathway (Anti-inflammatory)

Mogrosides inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response.[1][8][12]

Caption: NF-κB inflammatory signaling pathway inhibited by this compound.

Conclusion

The available scientific evidence strongly supports the potent antioxidant and anti-inflammatory properties of mogrosides, including this compound. These activities are underpinned by the modulation of critical cellular signaling pathways, namely the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. Further studies focusing specifically on the isolated this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mogrosides and Their Derivatives: From Natural Sources to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mogrosides, the intensely sweet triterpene glycosides from Siraitia grosvenorii (monk fruit), and their derivatives. This document delves into their chemical structures, natural occurrence, and methods of extraction and analysis. Furthermore, it details their diverse biological activities and explores the underlying molecular signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Mogrosides

Mogrosides are a class of cucurbitane-type triterpenoid glycosides that are the principal sweetening components of the monk fruit (Siraitia grosvenorii), a perennial vine native to Southern China.[1][2] These compounds are renowned for their intense sweetness, which can be up to 300 times that of sucrose, while being non-caloric, making them popular natural sweeteners.[3] Beyond their sweetness, mogrosides and their aglycone, mogrol, have garnered significant scientific interest for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5][6] This guide will explore the chemical diversity of mogrosides, methods for their isolation and characterization, and the current understanding of their mechanisms of action at the molecular level.

Chemical Structures and Derivatives

The basic structure of mogrosides consists of a tetracyclic triterpenoid aglycone, mogrol, linked to a varying number of glucose units.[7] The number and linkage positions of these glucose moieties give rise to a variety of mogroside analogues, with Mogroside V being the most abundant and one of the sweetest.[1][2] Other significant mogrosides include Mogroside IV, Siamenoside I, and various oxidized and isomerized derivatives.[1]

The chemical structures of the core mogrol and a major derivative, Mogroside V, are depicted below. The sweetness and biological activity of different mogrosides are influenced by the degree and pattern of glycosylation.[8]

Caption: Core chemical structures of mogrol and its pentaglucoside derivative, Mogroside V.

Quantitative Data Summary

The concentration of mogrosides in Siraitia grosvenorii fruits and extracts varies depending on the cultivar, maturity, and extraction method. The following tables summarize key quantitative data from various studies.

Table 1: Mogroside Content in Siraitia grosvenorii

| Mogroside Derivative | Content (% of dry weight) | Source |

| Total Mogrosides | 3.8% | [9] |

| Mogroside V | 0.8% - 1.3% | [9] |

| Mogroside V | 0.5% - 1.4% | [3] |

Table 2: Yields of Mogroside Extraction Methods

| Extraction Method | Solvent | Yield of Total Mogrosides | Reference |

| Hot Water Extraction | Water | 5.6% | [8] |

| Solvent Extraction | 50% Ethanol | 5.9% | [8] |

| Flash Extraction | Water | 6.9% | [8] |

| Microwave-assisted | Water | 0.73% | [10] |

| Microwave-assisted | 40% Ethanol | 0.8% | [10] |

Table 3: Purity of Mogrosides after Purification

| Purification Method | Initial Purity | Final Purity | Reference |

| Macroporous Resin (D101) | - | 94.18% (total mogrosides) | [10] |

| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% (Mogroside V) | [11] |

| Flash Extraction + Chromatography | - | >92% (total mogrosides) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of mogrosides.

Extraction and Purification of Mogrosides from Siraitia grosvenorii**

This protocol describes a general procedure for the extraction and purification of mogrosides from dried monk fruit.

Materials:

-

Dried Siraitia grosvenorii fruit powder

-

Deionized water or 70% ethanol

-

Macroporous adsorbent resin (e.g., D101 or AB-8)

-

Ethanol (various concentrations for elution)

-

Rotary evaporator

-

Freeze dryer

Protocol:

-

Extraction:

-

Mix the dried fruit powder with deionized water or 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture at 80°C with constant stirring for 2 hours.

-

Cool the mixture and filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times.

-

Pool the extracts from the three extraction cycles.

-

-

Purification using Macroporous Resin:

-

Activate the macroporous resin by washing sequentially with ethanol and then deionized water.

-

Pack the activated resin into a chromatography column.

-

Load the pooled mogroside extract onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

Wash the column with deionized water (5 BV) to remove sugars and other polar impurities.

-

Elute the mogrosides from the resin using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting fractions.

-

Monitor the fractions for mogroside content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Concentration and Drying:

-

Pool the mogroside-rich fractions.

-

Concentrate the pooled fractions under reduced pressure using a rotary evaporator at 60°C.

-

Lyophilize the concentrated extract to obtain a dry mogroside powder.

-

High-Performance Liquid Chromatography (HPLC) Analysis of Mogrosides

This protocol outlines a standard method for the quantitative analysis of mogrosides.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient is 0-15 min, 15-40% A; 15-16 min, 40-15% A; 16-20 min, hold at 15% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Column Temperature: 30°C.

Sample Preparation:

-

Accurately weigh a known amount of the mogroside extract or standard.

-

Dissolve the sample in methanol or the initial mobile phase composition.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Prepare a series of standard solutions of known concentrations of purified mogrosides (e.g., Mogroside V).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of mogrosides in the sample by interpolating its peak area on the calibration curve.

Enzymatic Synthesis of Mogroside Derivatives

This protocol provides a general method for the glycosylation of mogrol using UDP-glucosyltransferases (UGTs).

Materials:

-

Mogrol (aglycone)

-

Recombinant UGT enzyme (e.g., UGT73C3, UGT73C6)[12]

-

Uridine diphosphate glucose (UDPG)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., methanol)

Protocol:

-

Prepare a reaction mixture containing mogrol (e.g., 100 µM), UDPG (e.g., 2 mM), and the purified recombinant UGT enzyme in the reaction buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-24 hours).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of new mogroside derivatives using HPLC or LC-MS.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of mogrosides on cancer cells.

Materials:

-

Cancer cell line (e.g., PANC-1 pancreatic cancer cells)

-

Complete cell culture medium

-

Mogroside V stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[13] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Mogroside V in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Mogroside V (and a vehicle control with DMSO).

-

Incubation: Incubate the cells with the mogroside treatments for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for AMPK Phosphorylation

This protocol details the procedure for detecting the activation of the AMPK signaling pathway by mogrosides through Western blotting.

Materials:

-

Cell line (e.g., HepG2 hepatocytes)

-

Mogroside V

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat cells with Mogroside V for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Signaling Pathways and Mechanisms of Action

Mogrosides exert their biological effects by modulating various intracellular signaling pathways. The most well-documented is the activation of the AMP-activated protein kinase (AMPK) pathway. However, evidence also points to the involvement of the NF-κB and MAPK signaling pathways.

AMPK Signaling Pathway

AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK by mogrosides has been linked to their anti-diabetic and anti-obesity effects.

Caption: Activation of the AMPK signaling pathway by mogrosides.

NF-κB and MAPK Signaling Pathways

Mogrosides have demonstrated anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[12] Mogroside V has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and the phosphorylation of MAPKs such as p38.[12]

Caption: Inhibition of NF-κB and MAPK signaling pathways by mogrosides.

Interaction with Gut Microbiota

Recent studies suggest that mogrosides can modulate the composition of the gut microbiota. Mogroside V can be metabolized by gut bacteria into its aglycone, mogrol, and other smaller mogrosides.[5] This biotransformation may influence the bioavailability and biological activities of these compounds. Furthermore, mogrosides may promote the growth of beneficial gut bacteria and increase the production of short-chain fatty acids (SCFAs).[5][9]

Caption: Interaction of mogrosides with the gut microbiota and subsequent effects.

Experimental Workflows

The following diagram illustrates a general workflow for the investigation of mogrosides, from extraction to the evaluation of their biological activity.

Caption: A general experimental workflow for mogroside research.

Conclusion

Mogrosides and their derivatives represent a fascinating class of natural products with significant potential in the food and pharmaceutical industries. Their intense sweetness, coupled with a lack of calories and a range of beneficial biological activities, makes them highly attractive as sugar substitutes and therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on mogrosides, from their chemical nature and analysis to their molecular mechanisms of action. The detailed experimental protocols and data summaries presented herein are intended to serve as a valuable resource for researchers and scientists working to further unravel the potential of these remarkable compounds. Future research should continue to explore the full spectrum of their biological activities, elucidate the structure-activity relationships of different derivatives, and optimize their production and purification for various applications.

References

- 1. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - ACS Omega - Figshare [acs.figshare.com]

- 7. bowdish.ca [bowdish.ca]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. Artificial Sweetener Mogroside V - LKT Labs [lktlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Quantification of Mogroside VI in Monk Fruit Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of mogroside VI in monk fruit (Siraitia grosvenorii) extracts. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, which are the primary analytical techniques for the separation and quantification of mogrosides.

Introduction

Monk fruit is renowned for its intense sweetness, which is attributed to a group of triterpene glycosides known as mogrosides.[1][2] Among these, mogroside V is the most abundant and principal sweetening component.[3][4] this compound, another cucurbitane glycoside present in the fruit, also contributes to the overall sweetness profile.[3] Accurate quantification of individual mogrosides like this compound is crucial for quality control of monk fruit extracts, formulation of food and beverage products, and for research into their potential health benefits.[2][5]

This document outlines the necessary steps for sample preparation, chromatographic separation, and detection to achieve accurate and reproducible quantification of this compound.

Experimental Protocols

This method is suitable for routine quality control where high sensitivity is not the primary requirement.

2.1.1. Sample Preparation: Solid-Liquid Extraction

-

Homogenization: Dry the monk fruit samples and grind them into a fine powder.

-

Extraction Solvent: Prepare an 80:20 (v/v) methanol-water solution.

-

Extraction Process:

-

Weigh approximately 0.5 g of the dried monk fruit powder into a centrifuge tube.

-

Add 25 mL of the 80% methanol solution.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[6]

-

Centrifugation: Centrifuge the mixture at 15,000 x g for 5 minutes to pellet the solid material.[7]

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

2.1.2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient elution is recommended for optimal separation of mogrosides.[6] A typical gradient might be:

-

0-10 min: 20-40% B

-

10-15 min: 40-60% B

-

15-20 min: 60-80% B

-

20-25 min: 80% B (hold)

-

25-30 min: 80-20% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 203 nm[9]

-

Injection Volume: 10 µL

2.1.3. Calibration and Quantification

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared monk fruit extract samples and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

This method offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for complex sample matrices.

2.2.1. Sample Preparation

The sample preparation protocol is the same as described in section 2.1.1.

2.2.2. LC-MS/MS Instrumentation and Conditions

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A faster gradient can often be used with UPLC systems.

-

0-5 min: 30-50% B

-

5-8 min: 50-90% B

-

8-10 min: 90% B (hold)

-

10-12 min: 90-30% B (return to initial conditions)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

2.2.3. Mass Spectrometry Parameters

-

Ionization Mode: Negative Electrospray Ionization (ESI-). Mogrosides generally show a better response in negative ion mode.[7]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. Based on the structure of this compound, a potential transition could be hypothesized, though experimental optimization is necessary. For reference, the transition for mogroside V is m/z 1285.6 → 1123.7.[7]

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

2.2.4. Calibration and Quantification

The calibration and quantification procedure is similar to the HPLC-UV method (section 2.1.3), but uses the peak areas from the MRM chromatograms.

Data Presentation